Lipophilicity Modulation: Quantified Impact of Regioisomeric Pyridyl Substitution on XLogP3
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3 value of 0.9, which is significantly lower than that of its close structural isomer, 1-(pyridin-4-yl)cyclobutane-1-carboxylic acid, which has a computed XLogP3 of 1.2. [1] [2] This difference indicates a measurable shift in lipophilicity.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-(pyridin-4-yl)cyclobutane-1-carboxylic acid: 1.2 |
| Quantified Difference | Target compound is 0.3 log units less lipophilic (more hydrophilic). |
| Conditions | Computed value (XLogP3 3.0 algorithm) as reported in PubChem (Target) and Chem960 (Comparator). |
Why This Matters
This 0.3 log unit difference in lipophilicity can significantly impact solubility, membrane permeability, and metabolic stability, making the target compound a more suitable choice for projects requiring a less lipophilic, potentially more drug-like scaffold.
- [1] PubChem. (2025). Computed Properties for CID 83635953: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Chem960. (n.d.). Properties for 1-(pyridin-4-yl)cyclobutanecarboxylic acid (CAS 1211594-47-6). View Source
